molecular formula C6H10Cl2O B1608203 2,2-Dichlorohexanal CAS No. 57024-78-9

2,2-Dichlorohexanal

Cat. No.: B1608203
CAS No.: 57024-78-9
M. Wt: 169.05 g/mol
InChI Key: RGTYYGDMHXSGLS-UHFFFAOYSA-N
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Description

2,2-Dichlorohexanal is an organic compound with the molecular formula C6H10Cl2O. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ketones . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichlorohexanal can be synthesized through the chlorination of hexanal. The process involves the addition of chlorine to hexanal under controlled conditions to ensure the selective formation of the 2,2-dichloro derivative. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichlorohexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichlorohexanal has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dichlorohexanal exerts its effects involves its reactivity with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. Its molecular targets include enzymes and other proteins, where it can act as an inhibitor or modifier .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorohexane: Similar in structure but lacks the aldehyde functional group.

    1,6-Dichlorohexane: Different position of chlorine atoms and lacks the aldehyde group.

    2,2-Dichloropentanal: Similar structure with one less carbon atom.

Uniqueness

2,2-Dichlorohexanal is unique due to the presence of both chlorine atoms and an aldehyde group at the same carbon atom. This combination makes it highly reactive and versatile in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,2-dichlorohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTYYGDMHXSGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369176
Record name 2,2-dichlorohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57024-78-9
Record name 2,2-dichlorohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dichlorohexanal
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2,2-Dichlorohexanal
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Reactant of Route 6
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